molecular formula C14H24Cl2N2 B1424661 n-Benzyl-n-methyl3-piperidinylmethanamine dihydrochloride CAS No. 1211499-03-4

n-Benzyl-n-methyl3-piperidinylmethanamine dihydrochloride

Cat. No. B1424661
CAS RN: 1211499-03-4
M. Wt: 291.3 g/mol
InChI Key: NJGOBTVYNQFYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-n-methyl3-piperidinylmethanamine dihydrochloride, also known as BMPM-dihydrochloride, is a synthetic molecule used as a research tool in a variety of scientific fields. It is a chiral molecule, meaning it is composed of two mirror-image forms, and can be used to study the effects of chirality on biochemical and physiological processes. BMPM-dihydrochloride has been used in research studies to investigate the effects of chiral molecules on enzyme activity, drug metabolism, and receptor binding.

Scientific Research Applications

Desvenlafaxine Succinate: A Comprehensive Analysis

Desvenlafaxine succinate, also known by its chemical name “n-benzyl-n-methyl3-piperidinylmethanamine dihydrochloride,” is a synthetic compound with several applications in scientific research and clinical practice. Below are detailed sections focusing on its unique applications:

1. Treatment of Major Depressive Disorder (MDD) Desvenlafaxine succinate is primarily used as an antidepressant for the treatment of MDD. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), which helps to alleviate depressive symptoms by modulating neurotransmitters in the brain .

Pharmacokinetic Drug-Drug Interactions: Research has explored desvenlafaxine’s potential interactions with other drugs, particularly opioids. It appears to have a lower risk of pharmacokinetic interactions compared to other antidepressants, which is significant for patient safety during polypharmacy .

Pharmaceutical Formulation Development: The compound’s properties are studied for optimizing synthesis processes and developing new crystal forms, which is crucial for creating effective and stable pharmaceutical formulations .

In Vitro–In Vivo Correlation (IVIVC): Studies have aimed to establish IVIVC models for desvenlafaxine extended-release tablets, which are essential for predicting how the drug will behave in the human body based on laboratory tests .

Biopredictive Dissolution Methods: Researchers have developed biopredictive dissolution methods for desvenlafaxine extended-release tablets to improve the success rate of bioequivalence studies, which is vital for generic drug development .

properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15-10-14;;/h2-4,6-7,14-15H,5,8-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGOBTVYNQFYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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